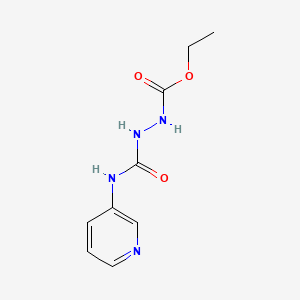

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate

Description

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate (CAS 1076198-11-2) is a carbazate derivative featuring a pyridinylcarbamoyl substituent. Carbazates are hydrazine derivatives with a carbonyloxy group, often utilized in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

ethyl N-(pyridin-3-ylcarbamoylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-2-16-9(15)13-12-8(14)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,13,15)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVXDPWLZBSWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652587 | |

| Record name | Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-11-2 | |

| Record name | Ethyl 2-[(3-pyridinylamino)carbonyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate typically involves the reaction of ethyl carbazate with 3-pyridinecarboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction could produce various carbazate derivatives .

Scientific Research Applications

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Similar Carbazate Derivatives

Structural and Crystallographic Comparisons

Ethyl 3-(Propan-2-ylidene)carbazate

- Structure : Co-crystallized with 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol, forming a 1:1 complex.

- Crystal Data : Triclinic system (space group P1), with lattice parameters a = 8.6988(17) Å, b = 9.4830(19) Å, c = 11.837(4) Å, and angles α = 107.293°, β = 100.354°, γ = 108.346°.

- Hydrogen Bonding : Forms R₂²(8) ring motifs via O–H···N and N–H···O interactions, stabilized by π–π stacking and C–H···π interactions .

Ethyl 3-(4-Methylbenzylidene)carbazate

- Structure : Two molecules in the asymmetric unit linked by N–H···O bonds into C(4) chains along the [001] direction.

- Hydrogen Bonding : Simpler N–H···O interactions compared to the pyridinylcarbamoyl analog, suggesting reduced complexity in supramolecular assembly .

Ethyl Carbazate (EC)

- Role : A low-molecular-weight precursor used in synthesizing polymeric carbazates like PVAC (Polyvinyl Alcohol Carbazate).

- Applications : Serves as a control in studies of polymeric carbazates, highlighting the impact of molecular weight on biological activity and solubility .

Antimicrobial and Antiparasitic Carbazates

- HC10 (Carbazate Derivative): Exhibited potent antitrypanosomal activity (T. brucei IC₅₀ <250 nM) with a selectivity index of 116, outperforming semicarbazones and thiosemicarbazones .

- Dithiocarbazate Analogs : Substitution of methyl with ethyl groups (e.g., compound 9) reduced potency moderately, while benzyl derivatives lost activity entirely. Conversion to carbazates (compound 11) altered steric and electronic profiles, affecting target binding .

Antifungal Pyrazole-Carbazate Hybrids

- 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–Ethyl 3-(Propan-2-ylidene)carbazate : Demonstrated microbial activity attributed to synergistic effects of the pyrazole and carbazate moieties. The pyridinylcarbamoyl group in the target compound may enhance interactions with fungal enzymes .

Substituent Effects

- Electron-Withdrawing Groups : Halogens (e.g., Cl, F) on aromatic rings enhance bioactivity by increasing electrophilicity. The pyridinyl group in the target compound may similarly improve binding to biological targets .

- Steric Considerations : Larger substituents (e.g., benzyl) reduce activity in dithiocarbazates, suggesting that the pyridinylcarbamoyl group balances steric bulk and electronic effects .

Data Table: Key Carbazate Derivatives and Properties

Biological Activity

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate, a compound with potential therapeutic applications, has garnered interest in recent years for its biological activity. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and potential therapeutic uses.

Synthesis and Characterization

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate is synthesized through a multi-step process involving the reaction of ethyl carbazate with 3-pyridinecarboxylic acid derivatives. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 3-(3-Pyridinylcarbamoyl)carbazate exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound has comparable activity to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

In a study involving human breast cancer cell lines (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity. Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammatory responses and cancer progression. Additionally, the compound may interfere with the cell cycle by inducing G1 phase arrest in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of Ethyl 3-(3-Pyridinylcarbamoyl)carbazate:

- Case Study on Antibacterial Efficacy : A clinical evaluation involving patients with bacterial infections resistant to standard treatments showed that administration of this compound led to significant clinical improvement and reduction in bacterial load.

- Case Study on Cancer Treatment : In a cohort study involving breast cancer patients, treatment with Ethyl 3-(3-Pyridinylcarbamoyl)carbazate resulted in improved tumor response rates compared to conventional therapies, suggesting its role as an adjunct treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.